2-溴丁基醋酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromobutyl acetate is a brominated organic compound that is not directly discussed in the provided papers. However, related compounds and their chemical behaviors can offer insights into the properties and reactions that 2-bromobutyl acetate might undergo. For instance, 2-bromoallyl acetate is used as a substrate for coupling reactions, suggesting that bromoacetates can participate in carbon-carbon bond-forming processes . Similarly, 2-bromoisobutyramides undergo electro-carboxylation, indicating that brominated esters can be involved in electrochemical reactions . The reactivity of 2-bromo-2,2-dinitroethyl acetate with bases shows that brominated acetates can be quite reactive towards nucleophiles .

Synthesis Analysis

The synthesis of brominated acetate compounds can be complex and may involve multiple steps. For example, 4-bromobutyl acetate is synthesized from 1,4-butanediol, hydrogen bromide, and acetic acid, with the reaction conditions significantly affecting the yield . This suggests that the synthesis of 2-bromobutyl acetate might also require careful optimization of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of brominated acetates can be influenced by the presence of the bromine atom. For instance, in 2-bromoacetoxybenzoic acid, the bromine atom is rotationally disordered, which could be due to its size and electronic effects . This implies that the molecular structure of 2-bromobutyl acetate might also exhibit some degree of conformational flexibility due to the presence of the bromine atom.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetates can be deduced from related compounds. For instance, the electro-carboxylation of 2-bromoisobutyramides suggests that similar compounds might be amenable to electrochemical modifications . The crystal structure analysis of 2-bromoacetoxybenzoic acid provides insights into the bond angles and planarity of the acetyl group, which could be relevant to understanding the properties of 2-bromobutyl acetate .

科学研究应用

微生物研究中的突变体选择

2-溴丁酸丁酯类似物,如2-溴丁酸酯,已被用于微生物学中选择特定的突变体。例如,在使用亚硝基胍进行突变后,鉴定出对2-溴丁酸酯具有抗性的丁酸丁酸梭菌突变体。这些突变体停止产生丙酮,而丁醇和乙醇的合成保持不受影响,表明对某些代谢途径具有特定影响(Janati-Idrissi et al., 1987)。Junelles等人和Clark等人进行了类似的研究,揭示了细菌代谢过程的见解(Junelles et al., 1987);(Clark et al., 1989)。

化学合成

在化学合成领域,2-溴丁酸丁酯及其衍生物在合成各种化合物中发挥作用。Heng J.描述了合成4-溴丁酸丁酯的方法,展示了它在有机合成中的实用性(Heng, 2008)。此外,Taylor和Ciavarri证明了2-溴烯丙酸酯在镍和铬介导的偶联反应中作为顺序碳-碳键形成的有效底物(Taylor and Ciavarri, 1999)。

微生物生长和代谢

2-溴丁酸丁酯衍生物已被用于研究微生物的生长和代谢。Sperl和McKae发现芽孢杆菌属可以利用2-溴丁烷,一种相关化合物,作为唯一的碳和能源来源进行生长。这项工作为微生物中卤代化合物的代谢提供了见解(Sperl & McKae, 2004)。

药物发现中的溴结构域抑制

溴结构域抑制是药物发现中的一个关键概念,特别是在肿瘤学和炎症领域,已使用2-溴丁酸丁酯衍生物进行研究。Filippakopoulos和Knapp,以及Theodoulou等人,探讨了溴结构域抑制剂在治疗中的潜力,强调了它们在表观遗传调控中的重要性以及治疗各种疾病的潜力(Filippakopoulos & Knapp, 2014);(Theodoulou et al., 2016)。

安全和危害

2-Bromobutyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

作用机制

Target of Action

2-Bromobutyl acetate is an experimental chemical that has been used in organic synthesis . It is known to be a dehydrogenase inhibitor . Dehydrogenases are a group of enzymes that catalyze the removal of hydrogen atoms from a substrate, and they play a crucial role in energy production and metabolism within cells.

属性

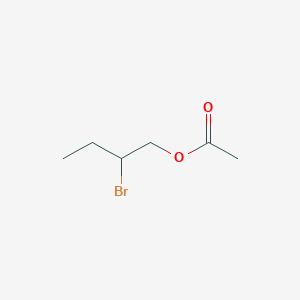

IUPAC Name |

2-bromobutyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURAWRUJYKNGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2499629.png)

![ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2499631.png)

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)

![Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2499637.png)

![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)

![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)